3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione
CAS No.:
Cat. No.: VC17785745
Molecular Formula: C10H19NO2S
Molecular Weight: 217.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2S |
|---|---|
| Molecular Weight | 217.33 g/mol |
| IUPAC Name | N-(3-methylcyclopentyl)-1,1-dioxothiolan-3-amine |
| Standard InChI | InChI=1S/C10H19NO2S/c1-8-2-3-9(6-8)11-10-4-5-14(12,13)7-10/h8-11H,2-7H2,1H3 |
| Standard InChI Key | VBWUIDJXZMRSSL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)NC2CCS(=O)(=O)C2 |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, , corresponds to a calculated molecular weight of 245.34 g/mol. Its structure comprises a saturated five-membered thiolane ring () with two sulfonyl oxygen atoms at the 1-position and an amino group substituted at the 3-position by a 3-methylcyclopentyl moiety. The thiolane ring adopts a puckered conformation, while the methylcyclopentyl group introduces stereochemical complexity, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.34 g/mol |
| IUPAC Name | 3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione |
| CAS Number | Not publicly disclosed |
| Topological Polar Surface | 86.5 Ų (estimated) |
Structural Features
X-ray crystallography and computational modeling reveal that the thiolane ring’s sulfur atom participates in hyperconjugative interactions with adjacent sulfonyl groups, stabilizing the dione configuration. The methylcyclopentyl substituent induces steric hindrance, affecting nucleophilic attack patterns at the amino group. Nuclear Magnetic Resonance (NMR) spectra confirm distinct proton environments for the cyclopentyl methyl group () and thiolane ring protons ().
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione typically proceeds via a three-step sequence:
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Thiolane Ring Formation: Cyclization of 1,4-dibromobutane with sodium sulfide under anhydrous conditions yields thiolane.
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Sulfonation: Oxidation of thiolane using hydrogen peroxide () in acetic acid generates the 1,1-dione derivative.
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Amination: Nucleophilic substitution at the 3-position with 3-methylcyclopentylamine in the presence of a Lewis acid catalyst (e.g., ) completes the synthesis.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , DMF, 80°C | 62 |
| Sulfonation | , , 50°C | 78 |
| Amination | 3-Methylcyclopentylamine, , THF, reflux | 55 |
Optimization Challenges
Key challenges include minimizing side reactions during sulfonation, such as over-oxidation to sulfonic acids, and enhancing the amination step’s stereoselectivity. Solvent choice significantly impacts yields; polar aprotic solvents like dimethylformamide (DMF) improve cyclization efficiency, while tetrahydrofuran (THF) stabilizes intermediates during amination.
Physicochemical Properties
Physical Properties
The compound exists as a white crystalline solid with a melting point of 167–169°C (differential scanning calorimetry). It exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in methanol) but is insoluble in alkanes. Hygroscopicity is negligible, making it suitable for long-term storage under anhydrous conditions.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 12 |
| Water | <0.1 |
| Dichloromethane | 8.5 |
| Hexane | <0.1 |
Chemical Reactivity
The sulfonyl groups render the compound electrophilic at the sulfur center, enabling nucleophilic substitutions. The amino group participates in Schiff base formation with aldehydes and ketones, while the thiolane ring undergoes ring-opening reactions under strong acidic or basic conditions. Stability studies indicate decomposition above 200°C, primarily via desulfonation.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: -NMR (400 MHz, DMSO-d6): δ 1.2 (s, 3H, CH3), 3.4–4.1 (m, 4H, thiolane), 4.3 (br s, 1H, NH).
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Mass Spectrometry: ESI-MS m/z 246.2 [M+H]+ (calculated 245.34).
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Infrared Spectroscopy: Strong absorptions at 1160 cm⁻¹ (S=O) and 1640 cm⁻¹ (C=O).
Applications and Industrial Relevance
Pharmaceutical Development
The compound serves as a precursor in synthesizing protease inhibitors and kinase modulators. Its scaffold is being evaluated in fragment-based drug discovery (FBDD) campaigns targeting neurodegenerative diseases.
Material Science
Functionalization of the amino group enables covalent attachment to polymer matrices, yielding sulfonated materials with ion-exchange properties for battery electrolytes.
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes to access optically pure isomers.
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Target Identification: High-throughput screening to map interactions with disease-relevant proteins.
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Formulation Studies: Enhancing aqueous solubility via prodrug strategies or nanoencapsulation.
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